Grgdsp

Description

Properties

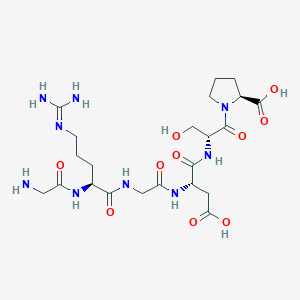

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the GRGDSP Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a well-characterized and widely utilized tool in cell biology and biomedical research. As a competitive inhibitor of integrin-ligand interactions, it plays a crucial role in studying cell adhesion, migration, and signaling. This document provides a comprehensive technical overview of the this compound peptide, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its role in key signaling pathways.

Core Concepts: Structure and Mechanism of Action

The this compound peptide is a linear sequence of six amino acids: Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline.[1][2][3] Its biological activity stems from the core Arginine-Glycine-Aspartic Acid (RGD) tripeptide sequence. This RGD motif is a primary recognition site for a significant portion of the integrin family of transmembrane receptors.[4][5] Integrins are heterodimeric proteins, consisting of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[6]

The this compound peptide functions as a competitive antagonist. It mimics the RGD sequence found in various ECM proteins like fibronectin, vitronectin, and laminin.[7][8] By binding to the RGD-binding pocket on integrins, the soluble this compound peptide prevents the attachment of cells to their natural ECM substrates, thereby inhibiting cell adhesion and spreading.[1][7][9] This inhibitory effect is dose-dependent and can be used to probe the role of RGD-dependent integrins in various biological processes.[9][10]

Quantitative Data: Integrin Binding Affinity

The binding affinity of RGD-containing peptides to various integrins is a critical parameter for their application. The following table summarizes reported IC50 values for the parent RGD tripeptide and the this compound hexapeptide where available. It is important to note that the affinity can be influenced by the flanking amino acid sequences and the specific integrin subtype.

| Peptide | Integrin Subtype | IC50 (nM) | Notes |

| RGD | αvβ3 | 89 | Potent inhibitor. |

| RGD | α5β1 | 335 | Moderate inhibitor. |

| RGD | αvβ5 | 440 | Moderate inhibitor. |

| This compound | αvβ3 | 12.2 - 89 | Flanking residues enhance affinity compared to the core RGD sequence.[11] |

| This compound | αvβ5 | 167 - 580 | |

| This compound | α5β1 | 34 - 335 | |

| This compound | αvβ6 | >10,000 | Generally shows low affinity for αvβ6.[11] |

| This compound | αIIbβ3 | >10,000 | Generally shows low affinity for αIIbβ3.[11] |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways

The binding of this compound to integrins can trigger intracellular signaling cascades. While primarily known as an inhibitor of adhesion, its interaction with integrins can initiate transient signaling events before cell detachment occurs.

Integrin-Mediated ERK Activation

Binding of this compound to integrins on endothelial cells has been shown to induce the activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] This activation can occur even at low surface densities of the peptide.[12]

Caption: this compound-Integrin binding can activate the ERK/MAPK pathway.

Crosstalk with NMDA Receptors in Neurons

In cortical neurons, this compound has been demonstrated to induce rapid increases in intracellular calcium levels in an NMDA receptor-dependent manner.[13] This suggests a functional link between integrins and synaptic receptors.

Caption: this compound can trigger NMDA receptor-dependent calcium influx.

Experimental Protocols

Cell Adhesion Inhibition Assay

This protocol outlines a typical experiment to assess the inhibitory effect of this compound on cell adhesion to an ECM-coated surface.

Caption: Workflow for a cell adhesion inhibition assay using this compound.

Detailed Methodology:

-

Plate Coating: Prepare a 10 µg/mL solution of fibronectin in sterile phosphate-buffered saline (PBS). Add 100 µL to each well of a 96-well tissue culture plate. Incubate for 1 hour at 37°C.

-

Blocking: Aspirate the coating solution and wash each well twice with 200 µL of PBS. Add 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 30 minutes at 37°C to block non-specific cell adhesion.

-

Cell and Peptide Preparation: Culture cells of interest (e.g., human fibroblasts) to sub-confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in serum-free medium at a concentration of 2 x 10^5 cells/mL. Prepare a 2X stock solution of this compound peptide in serum-free medium at various concentrations (e.g., ranging from 1 µM to 1 mM). As a negative control, prepare a stock solution of a non-binding peptide such as Gly-Arg-Gly-Glu-Ser-Pro (GRGESP).

-

Pre-incubation: In a separate tube, mix equal volumes of the cell suspension and the 2X peptide solutions. Incubate for 15 minutes at 37°C.

-

Cell Seeding: Aspirate the blocking solution from the coated plate. Add 100 µL of the cell-peptide mixture to each well. Incubate the plate for 1 to 2 hours at 37°C in a humidified incubator with 5% CO2.

-

Washing: Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Quantification:

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

-

Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain and allow them to dry.

-

Solubilize the bound dye by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell adhesion for each peptide concentration relative to the control wells (cells without peptide). Plot the percentage of adhesion against the logarithm of the peptide concentration to determine the IC50 value.

Solid-Phase Integrin Binding Assay

This protocol describes an ELISA-based method to quantify the binding of this compound to isolated integrin receptors.

Detailed Methodology:

-

Plate Coating: Prepare a 1 µg/mL solution of purified integrin (e.g., αvβ3) in a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MnCl2. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

-

Blocking: Aspirate the integrin solution and wash the wells twice with wash buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 0.05% Tween-20). Block the wells with 200 µL of 1% BSA in wash buffer for 1 hour at room temperature.

-

Competition Reaction: Prepare serial dilutions of this compound peptide in binding buffer (wash buffer with 1% BSA). In a separate plate, mix the this compound dilutions with a constant concentration of a biotinylated RGD-containing ligand (e.g., biotinylated cyclic RGD).

-

Binding: Aspirate the blocking solution and add 100 µL of the peptide mixture to the integrin-coated wells. Incubate for 2-3 hours at room temperature with gentle agitation.

-

Detection:

-

Wash the wells three times with wash buffer.

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer. Incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 50 µL of 2 M H2SO4.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: The signal is inversely proportional to the binding of this compound. Calculate the percent inhibition of the biotinylated ligand binding for each this compound concentration and determine the IC50 value.

Applications in Research and Drug Development

The this compound peptide is a versatile tool with numerous applications:

-

Cell Adhesion Studies: As a competitive inhibitor, it is fundamental in elucidating the role of RGD-dependent integrins in cell attachment, spreading, and migration.[9][14]

-

Biomaterial Surface Modification: Covalently attaching this compound to the surface of biomaterials, such as cardiovascular implants, can promote endothelialization and improve biocompatibility.[1][7][12][15]

-

Cancer Research: By inhibiting the adhesion of tumor cells to the endothelium, this compound can limit metastasis.[1][7] It is also used to target nanoparticles and other drug delivery systems to integrin-expressing tumor cells.[16]

-

Signal Transduction Research: It is used to investigate the signaling pathways initiated by integrin engagement.[13]

Conclusion

The this compound peptide remains an indispensable reagent for researchers studying integrin-mediated cellular processes. Its well-defined structure and mechanism of action, coupled with its commercial availability, make it a powerful tool for investigating cell adhesion, signaling, and for the development of novel therapeutic and bioengineering strategies. Understanding its binding affinities and employing standardized experimental protocols are key to obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. abbiotec.com [abbiotec.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of endothelial cell function by this compound peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. This compound peptide-bound silicone membranes withstand mechanical flexing in vitro and display enhanced fibroblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. omizzur.com [omizzur.com]

The GRGDSP Peptide: A Technical Guide to its Structure, Function, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) has emerged as a critical tool in cellular biology and a promising scaffold for therapeutic development. Its core structural motif, Arginine-Glycine-Aspartic acid (RGD), mimics the binding site of extracellular matrix (ECM) proteins, positioning this compound as a potent and selective inhibitor of integrin receptors. This technical guide provides an in-depth analysis of the structure and function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining standard experimental protocols for its characterization.

Structure and Mechanism of Action

The this compound peptide is a linear hexapeptide with the sequence Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline. Its biological activity is primarily conferred by the RGD sequence, which serves as a recognition site for a significant portion of the integrin family of cell adhesion receptors. Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, and survival.

By mimicking natural ECM ligands such as fibronectin, vitronectin, and laminin, this compound competitively binds to the RGD-binding pocket on the extracellular domain of integrins. This competitive inhibition prevents the binding of natural ligands, thereby disrupting the normal downstream signaling cascades initiated by integrin clustering and activation. The flanking amino acids, Glycine, Serine, and Proline, contribute to the conformational presentation of the RGD motif, influencing its binding affinity and selectivity for different integrin subtypes.

Quantitative Analysis of this compound-Integrin Interactions

The efficacy of this compound as an integrin inhibitor is quantified by its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50). These values vary depending on the integrin subtype and the experimental conditions.

| Integrin Subtype | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| αvβ3 | 12 - 89 | Cilengitide | 0.54 |

| αvβ5 | 167 - 580 | Cilengitide | 8 |

| α5β1 | 34 - 335 | Cilengitide | 15.4 |

| αvβ6 | >10,000 | RTDLDSLRT | 33 |

| αIIbβ3 | >10,000 | Tirofiban | 1.2 |

Table 1: Comparative Binding Affinities (IC50) of this compound and Reference Compounds for Various Integrin Subtypes. Data compiled from solid-phase competitive binding assays. The results highlight the selectivity of linear RGD peptides like this compound for αvβ3, αvβ5, and α5β1 integrins.

Impact on Cellular Functions

This compound's inhibition of integrin binding has profound effects on various cellular processes.

| Cellular Process | Cell Type | This compound Concentration | Observed Effect |

| Cell Adhesion | Endothelial Cells | 1.5 pmol/cm² (immobilized) | Plateau of adhesion and spreading |

| Cell Migration | Endothelial Cells | 0.2-0.8 pmol/cm² (immobilized) | Decreased migration speed and persistence |

| Cell Migration | Fibroblasts | 100 µM (soluble) | Maximum migration rate of 28 µm/h |

| Angiogenesis | Rat Aortic Explants | Not specified | Marked inhibition of microvessel formation |

Table 2: Quantitative Effects of this compound on Key Cellular Functions. These studies demonstrate the dose-dependent and context-specific impact of this compound on cell behavior.

Signaling Pathways Modulated by this compound

The binding of this compound to integrins disrupts the canonical "outside-in" signaling cascade. This interference prevents the recruitment and activation of key intracellular signaling molecules, ultimately affecting gene expression and cellular behavior. The primary pathway affected involves the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) cascade.

Upon ligand binding, integrins cluster and recruit FAK to the cell membrane. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent activation of Src leads to the phosphorylation of other sites on FAK, creating binding sites for adaptor proteins like Grb2. Grb2, in complex with Sos, activates the small GTPase Ras, which in turn initiates the MAPK/ERK signaling cascade, promoting cell survival and proliferation. This compound binding competitively inhibits this entire process.

Figure 1: this compound Inhibition of Integrin-FAK-MAPK Signaling. This diagram illustrates how this compound competitively binds to integrin receptors, preventing the canonical outside-in signaling cascade that leads to cell proliferation and survival.

Experimental Protocols

Solid-Phase Competitive Binding Assay

This assay quantifies the binding affinity of this compound for a specific integrin subtype.

Figure 2: Workflow for a Solid-Phase Competitive Binding Assay. This flowchart outlines the key steps to determine the IC50 of this compound for a specific integrin.

Methodology:

-

Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL fibronectin in phosphate-buffered saline, PBS) overnight at 4°C.

-

Blocking: The plates are washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition: A fixed concentration of purified, soluble integrin and a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) are mixed with serial dilutions of this compound.

-

Incubation: The mixture is added to the coated and blocked wells and incubated for 2-3 hours at room temperature to allow for competitive binding to the immobilized ECM protein.

-

Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound integrin and ligands.

-

Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, this is typically done by adding a streptavidin-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate. For radiolabeled ligands, scintillation counting is used.

-

Analysis: The data are plotted as the percentage of inhibition versus the log of the this compound concentration. The IC50 value is calculated using non-linear regression analysis.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit cell attachment to an ECM-coated surface.

Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein as described in the binding assay.

-

Cell Preparation: Adherent cells are grown to sub-confluency, harvested using a non-enzymatic cell dissociation solution, washed, and resuspended in a serum-free medium.

-

Inhibition: The cell suspension is pre-incubated with varying concentrations of this compound (or a control peptide like GRGESP) for 15-30 minutes at 37°C.

-

Seeding: The cell-peptide mixture is added to the ECM-coated wells (e.g., at a density of 5 x 10^4 cells/well) and incubated for a defined period (e.g., 60-90 minutes) at 37°C in a CO2 incubator.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader. The number of adherent cells can also be counted directly using a microscope.

-

Analysis: The results are expressed as the percentage of cell adhesion relative to the control (no peptide).

Applications in Drug Development and Research

The ability of this compound to modulate integrin function makes it a valuable asset in several areas:

-

Cancer Research: As integrins like αvβ3 are overexpressed in many tumors and are crucial for angiogenesis and metastasis, this compound and its derivatives are being investigated as anti-cancer agents to inhibit tumor growth and spread.

-

Biomaterial Science: this compound is frequently immobilized onto the surface of biomaterials and implants to promote specific cell attachment, such as endothelialization of vascular grafts, while preventing non-specific protein fouling.

-

Drug Targeting: The RGD motif can be incorporated into drug delivery systems (e.g., nanoparticles, liposomes) to target them to integrin-expressing cells, thereby increasing therapeutic efficacy and reducing off-target effects.

-

Basic Research: this compound is widely used as a research tool to probe the role of integrins in various biological processes, allowing for the controlled disruption of cell-matrix interactions.

Conclusion

The this compound peptide is a well-characterized and versatile tool for studying and manipulating integrin-mediated processes. Its defined structure and specific mechanism of action, coupled with a growing body of quantitative data, solidify its importance in both fundamental research and the development of novel therapeutics and biomaterials. The standardized protocols provided in this guide offer a foundation for the consistent and reliable characterization of its biological effects. As our understanding of the nuanced roles of different integrin subtypes in health and disease continues to expand, the targeted application of this compound and its next-generation analogs will undoubtedly pave the way for new scientific discoveries and clinical interventions.

The Discovery and History of the GRGDSP Peptide: From Fibronectin to a Ubiquitous Tool in Cell Biology

An in-depth technical guide on the discovery and history of the GRGDSP peptide for researchers, scientists, and drug development professionals.

The Gly-Arg-Gly-Asp-Ser-Pro (this compound) peptide is a synthetic hexapeptide that has become an invaluable tool in cell biology and biomedical research. Its discovery was a pivotal moment in understanding the molecular basis of cell adhesion and has since paved the way for the development of new therapeutic strategies. This guide delves into the history of its discovery, the key experiments that elucidated its function, and the signaling pathways it modulates.

The Genesis: Unraveling the Cell-Binding Domain of Fibronectin

The story of this compound begins with the study of fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) that plays a crucial role in cell adhesion, migration, and differentiation. In the early 1980s, the laboratories of Erkki Ruoslahti and Michael Pierschbacher were dedicated to identifying the specific region of the fibronectin molecule responsible for its cell-binding activity.

Through a series of elegant experiments involving proteolytic fragmentation of the fibronectin molecule and subsequent testing of the fragments' ability to promote cell attachment, they progressively narrowed down the active site. Their research culminated in a landmark 1984 publication in Nature, where they identified a short amino acid sequence, Arg-Gly-Asp (RGD), as the minimal essential sequence for the cell-attachment activity of fibronectin. This tripeptide sequence was found to be conserved in other ECM proteins as well, suggesting a universal mechanism of cell adhesion.

To further investigate the properties of the RGD sequence, they synthesized a series of short peptides containing this motif. Among them was the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (this compound), which was shown to effectively inhibit the attachment of cells to fibronectin-coated surfaces. This demonstrated that the peptide could competitively block the interaction between cell surface receptors and fibronectin. The addition of glycine residues at the N-terminus and serine and proline at the C-terminus was found to enhance the activity and stability of the core RGD sequence.

The Receptors: Identification of Integrins

The discovery of the RGD sequence as a cell adhesion motif spurred the search for its cellular receptors. It was soon discovered that a family of transmembrane proteins, which were named integrins, were the primary receptors for RGD-containing ECM proteins. Integrins are heterodimeric proteins composed of α and β subunits, and different combinations of these subunits confer specificity for different ECM ligands. For example, the α5β1 integrin is a classic fibronectin receptor, while the αvβ3 integrin binds to a broader range of RGD-containing proteins, including vitronectin and fibrinogen. The this compound peptide has been instrumental in the characterization of these integrin-ligand interactions.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound on cell adhesion is typically quantified by its IC50 value, which is the concentration of the peptide required to inhibit 50% of cell attachment to a specific substrate. This value can vary depending on the cell type, the specific integrin being targeted, and the experimental conditions.

| Cell Line | Substrate | Integrin Target | IC50 (µM) | Reference |

| Normal Rat Kidney (NRK) Cells | Fibronectin | α5β1 | ~90 | Pierschbacher & Ruoslahti, 1984 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Fibrinogen | αvβ3 | ~100 | Cheresh & Spiro, 1987 |

| B16 Melanoma Cells | Vitronectin | αvβ3 | ~20 |

Note: The exact IC50 values can vary between experiments and are presented here as approximate values based on published data.

Key Experimental Protocols

The discovery and characterization of the this compound peptide relied on a set of fundamental experimental techniques that remain relevant today.

Cell Adhesion Inhibition Assay

This assay is used to determine the ability of a peptide or other compound to inhibit cell attachment to an ECM-coated surface.

Methodology:

-

Coating: 96-well microtiter plates are coated with a solution of an ECM protein (e.g., fibronectin, vitronectin) and incubated to allow the protein to adsorb to the plastic surface. The remaining protein-binding sites are then blocked with a solution of bovine serum albumin (BSA).

-

Cell Preparation: Cells are harvested from culture, washed, and resuspended in a serum-free medium.

-

Inhibition: The cells are pre-incubated with various concentrations of the this compound peptide or a control peptide (e.g., GRGESP) for a defined period.

-

Seeding: The cell-peptide mixture is then added to the ECM-coated wells and incubated to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified, typically by staining the cells with a dye like crystal violet and measuring the absorbance at a specific wavelength. The IC50 value can then be calculated from the dose-response curve.

Signaling Pathways Modulated by this compound

The binding of this compound to integrins competitively inhibits the binding of ECM proteins, thereby disrupting the normal "outside-in" signaling that is crucial for cell survival, proliferation, and migration. Integrin-mediated signaling is complex and involves the recruitment of a large number of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits.

A key early event in integrin signaling is the clustering of integrins and the recruitment of focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, including paxillin, p130Cas, and the activation of small GTPases such as Rho, Rac, and Cdc42, which in turn regulate the actin cytoskeleton and cell motility. The mitogen-activated protein kinase (MAPK) pathway is also activated downstream of integrins, influencing gene expression and cell proliferation. By blocking integrin-ligand interactions, this compound can inhibit these signaling pathways, leading to effects such as the induction of apoptosis (anoikis) in anchor-dependent cells. For instance, studies have shown that this compound treatment can lead to increased phosphorylation of FAK, Pyk2, and SFK, demonstrating its impact on these signaling cascades.[1]

Caption: Integrin signaling pathway inhibited by this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a cell adhesion inhibition assay using the this compound peptide.

Caption: Workflow of a cell adhesion inhibition assay.

Conclusion and Future Directions

The discovery of the RGD sequence and the subsequent development of synthetic peptides like this compound have revolutionized our understanding of cell-ECM interactions. This compound remains a fundamental tool for studying integrin-mediated processes in vitro and in vivo. Its ability to inhibit cell adhesion has been exploited in various research areas, including cancer biology, where it has been shown to limit tumor cell metastasis, and in biomaterials science, for the surface modification of implants to modulate cellular responses.[2][3][4]

Future research continues to build upon this foundational work, with the development of more potent and selective RGD-based inhibitors, including cyclic RGD peptides and peptidomimetics, for therapeutic applications in areas such as oncology, thrombosis, and ophthalmology. The legacy of the this compound peptide is a testament to the power of basic research in uncovering fundamental biological mechanisms that can be translated into novel therapeutic strategies.

References

The Specificity of GRGDSP-Integrin Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a well-characterized motif derived from fibronectin that plays a crucial role in mediating cell adhesion through its interaction with a subset of the integrin family of transmembrane receptors.[1][2] This guide provides an in-depth technical overview of the binding specificity of this compound for various integrin subtypes, details common experimental protocols to assess this interaction, and elucidates the downstream signaling cascades initiated upon binding.

This compound and Integrin Binding Specificity

The Arg-Gly-Asp (RGD) sequence is the minimal recognition motif for a significant portion of the integrin family.[3] The residues flanking this core tripeptide, such as the Glycine, Serine, and Proline in this compound, contribute to the binding affinity and specificity for different integrin heterodimers.[4] The this compound peptide is known to primarily interact with αv-containing integrins and the α5β1 integrin.

Quantitative Binding Affinity of Linear RGD Peptides

The binding affinity of this compound and related linear RGD peptides to various integrin subtypes is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. A lower IC50 value indicates a higher binding affinity. The table below summarizes the IC50 values for this compound and other linear RGD peptides against several RGD-binding integrins.

| Peptide | Integrin Subtype | IC50 (nM) |

| This compound | αvβ3 | 12-89 |

| αvβ5 | 167-580 | |

| α5β1 | 34-335 | |

| αvβ6 | >10,000 | |

| αvβ8 | >10,000 | |

| αIIbβ3 | >10,000 | |

| RGD | αvβ3 | 89 |

| α5β1 | 335 | |

| αvβ5 | 440 | |

| GRGDSPK | αvβ3 | 12.2 |

Data compiled from multiple sources.[4][5] It is important to note that IC50 values can vary depending on the specific experimental conditions.

As the data indicates, linear RGD peptides like this compound exhibit a preferential binding to αvβ3, αvβ5, and α5β1 integrins, while showing significantly lower affinity for αvβ6, αvβ8, and the platelet integrin αIIbβ3.[4]

Experimental Protocols for Characterizing this compound-Integrin Binding

Several robust experimental methodologies are employed to quantify and characterize the interaction between this compound and integrins. These include solid-phase binding assays, cell adhesion assays, and surface plasmon resonance.

Solid-Phase Binding Assay

This in vitro assay measures the direct binding of a soluble ligand to an immobilized receptor.

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin protein

-

Biotinylated this compound peptide

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the purified integrin protein diluted in Coating Buffer. Incubate overnight at 4°C.

-

Washing: Wash the wells three times with Wash Buffer to remove any unbound integrin.

-

Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the wells three times with Wash Buffer.

-

Peptide Incubation: Add serial dilutions of biotinylated this compound peptide to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Cell Adhesion Assay

This cell-based assay quantifies the ability of cells to attach to a substrate coated with this compound.

Materials:

-

Tissue culture-treated 96-well plates

-

This compound peptide

-

Control peptide (e.g., GRGESP)

-

Cells expressing the integrin of interest

-

Serum-free cell culture medium

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with this compound or control peptide solution and incubate for 1-2 hours at 37°C.[6]

-

Washing: Aspirate the peptide solution and wash the wells three times with sterile PBS.[6]

-

Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.[6]

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.[6]

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a known number of cells into each well.[6]

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO2 incubator to allow for cell attachment.[6]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.[6]

-

Fixation and Staining: Fix the adherent cells (e.g., with methanol) and then stain with Crystal Violet solution.[6]

-

Washing: Wash the wells with water to remove excess stain.[6]

-

Quantification: Solubilize the stain with a solubilization buffer and measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[7][8][9]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

-

Purified integrin protein (ligand)

-

This compound peptide (analyte)

-

Running buffer (e.g., HBS-EP)

-

Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified integrin onto the sensor chip surface using a suitable chemistry, such as amine coupling.[9]

-

System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.

-

Analyte Injection: Inject a series of concentrations of the this compound peptide over the sensor surface.

-

Association Phase: Monitor the binding of the peptide to the immobilized integrin in real-time.

-

Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the peptide-integrin complex.

-

Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Downstream Signaling Pathways

The binding of this compound to integrins does not merely facilitate cell adhesion but also initiates a cascade of intracellular signaling events, a process known as "outside-in" signaling.[10] This signaling regulates a multitude of cellular processes, including cell survival, proliferation, and migration.

Upon ligand binding and integrin clustering, a key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[11][12][13] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.[12] The subsequent binding of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, as well as the activation of Src itself.[12][14]

The activated FAK-Src complex then phosphorylates a number of downstream substrates, including paxillin and p130Cas.[14] These phosphorylation events lead to the activation of several signaling pathways, most notably the Ras-MAPK/ERK pathway, which is crucial for regulating gene expression related to cell proliferation and survival.[10][15]

Below is a diagram illustrating the core this compound-integrin signaling pathway.

Experimental Workflow for Studying this compound-Induced Signaling

To investigate the signaling events downstream of this compound-integrin binding, a typical experimental workflow would involve cell stimulation followed by analysis of protein phosphorylation.

This comprehensive guide provides a foundational understanding of the this compound-integrin interaction, offering both the quantitative data and the detailed methodologies necessary for researchers and drug development professionals to effectively study and target this critical cellular process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]

- 9. publ.iss.it [publ.iss.it]

- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 13. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

A Technical Guide to the Biochemical Properties of GRGDSP Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide is a synthetic hexapeptide that contains the well-characterized Arg-Gly-Asp (RGD) sequence. This sequence is a fundamental recognition motif for many integrins, a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. As a competitive inhibitor of integrin-ligand binding, the this compound peptide is a valuable tool in cell biology research and a foundational component in the development of targeted therapeutics and biomaterials. This guide provides an in-depth overview of the core biochemical properties of the this compound peptide, including its binding characteristics, mechanism of action, and the signaling pathways it modulates.

Core Biochemical Properties

The this compound peptide is a linear molecule with the sequence Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline. Its fundamental biochemical characteristics are summarized below:

| Property | Value |

| Molecular Formula | C22H37N9O10 |

| Molecular Weight | 587.58 g/mol [1] |

| Sequence | H-Gly-Arg-Gly-Asp-Ser-Pro-OH[1] |

| Synonyms | This compound, Fibronectin-related peptide |

| Primary Function | Competitive integrin inhibitor[2] |

Integrin Binding Affinity and Specificity

The biological activity of the this compound peptide is primarily dictated by its ability to bind to the RGD-binding pocket of various integrin subtypes. As a linear peptide, it exhibits a degree of promiscuity, binding to several integrins, albeit with lower affinity compared to conformationally constrained cyclic RGD peptides. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the integrin-ligand binding.

The following table summarizes the IC50 values of this compound for a range of human integrin subtypes, as determined by competitive solid-phase binding assays.

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 12 - 89 |

| αvβ5 | 167 - 580 |

| α5β1 | 34 - 335 |

| αvβ6 | >10,000 |

| αvβ8 | >10,000 |

| αIIbβ3 | >10,000 |

Data sourced from a comprehensive study on RGD-binding integrin ligands[3]. The range in IC50 values reflects the variability observed in different experimental setups.

The data clearly indicates that this compound is most potent against integrin αvβ3, with moderate activity against αvβ5 and α5β1. It is largely inactive against αvβ6, αvβ8, and the platelet integrin αIIbβ3 at physiological concentrations. This selectivity profile is crucial when designing experiments to probe the function of specific integrin subtypes.

Mechanism of Action and Downstream Signaling

The this compound peptide functions as a competitive antagonist. It mimics the RGD motif present in natural ECM ligands like fibronectin and vitronectin, and by binding to the integrin's RGD-binding site, it sterically hinders the attachment of these natural ligands. This inhibition of integrin-ligand interaction disrupts the crucial link between the cell and its surrounding matrix, leading to a cascade of downstream cellular effects.

Upon binding to integrins, this compound can modulate intracellular signaling pathways that are normally initiated by cell-matrix adhesion. One of the primary and most well-documented pathways involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

A simplified representation of this signaling cascade is as follows:

Binding of this compound to integrins leads to the recruitment and autophosphorylation of FAK at tyrosine 397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases, leading to their activation. The activated FAK/Src complex can then phosphorylate a number of downstream targets, including the adaptor protein Grb2, which in turn activates the Ras-Raf-MEK-ERK (MAPK) pathway. The activation of this cascade can influence a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival.[4][5][6][7]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biochemical properties of the this compound peptide.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., Fibronectin or Vitronectin at 10 µg/mL in PBS)

-

This compound peptide solution (stock solution of 1 mg/mL in sterile PBS, with serial dilutions)

-

Control peptide (e.g., GRGESP)

-

Cell suspension (e.g., fibroblasts, endothelial cells) in serum-free medium

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding with Peptides: Prepare cell suspensions in serum-free medium containing various concentrations of this compound or the control peptide (e.g., 0, 0.1, 1, 10, 100 µg/mL). Seed 1 x 10^4 cells in 100 µL of the cell-peptide suspension into each well.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for cell attachment.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet solution for 10 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Competitive Binding Assay

This assay determines the IC50 value of this compound by measuring its ability to compete with a labeled ligand for binding to integrin receptors.

Materials:

-

Cells expressing the integrin of interest (e.g., U87MG cells for αvβ3)

-

Labeled ligand (e.g., ¹²⁵I-echistatin or a fluorescently-labeled RGD peptide)

-

This compound peptide solution (serial dilutions)

-

Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂)

-

Washing buffer (ice-cold binding buffer)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Preparation: Plate cells in a 24-well plate and grow to confluence.

-

Assay Setup: Wash the cells with binding buffer. Add a constant concentration of the labeled ligand to each well.

-

Competition: Immediately add varying concentrations of this compound or a control peptide to the wells.

-

Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation.

-

Washing: Aspirate the binding solution and wash the cells three times with ice-cold washing buffer to remove unbound ligand.

-

Quantification: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: Plot the percentage of bound labeled ligand as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on cell migration towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Chemoattractant solution (e.g., serum or a specific growth factor)

-

This compound peptide solution

-

Cell suspension in serum-free medium

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden apparatus.

-

Cell Preparation: Resuspend cells in serum-free medium containing different concentrations of this compound.

-

Seeding: Add the cell suspension to the upper chamber (the insert).

-

Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C in a CO₂ incubator to allow for migration through the porous membrane.

-

Removal of Non-migrated Cells: Carefully remove the insert and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of stained, migrated cells in several high-power fields under a microscope.

Conclusion

The this compound peptide is a powerful and versatile tool for investigating integrin-mediated cellular processes. Its well-defined biochemical properties, including its binding affinity profile and its ability to competitively inhibit integrin-ligand interactions, make it an indispensable reagent in cell biology. A thorough understanding of its mechanism of action and the downstream signaling pathways it perturbs is essential for the accurate interpretation of experimental results and for its effective application in the development of novel therapeutic strategies and advanced biomaterials. The standardized protocols provided in this guide offer a robust framework for the consistent and reliable characterization of this compound and its effects on cellular behavior.

References

- 1. abbiotec.com [abbiotec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A NOVEL ROLE OF ERK5 IN INTEGRIN-MEDIATED CELL ADHESION AND MOTILITY IN CANCER CELLS VIA FAK SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Grb2-Mediated Integrin-Stimulated Signaling Pathways to ERK2/Mitogen-Activated Protein Kinase: Summation of Both c-Src- and Focal Adhesion Kinase-Initiated Tyrosine Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase overexpression enhances ras-dependent integrin signaling to ERK2/mitogen-activated protein kinase through interactions with and activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the GRGDSP Peptide: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide, a sequence of paramount importance in cell adhesion, signaling, and therapeutic development. We will explore its molecular interactions, downstream signaling cascades, and the experimental protocols used for its study.

Introduction to this compound: The Quintessential Cell Adhesion Motif

The this compound hexapeptide is a synthetic peptide that contains the core Arginine-Glycine-Aspartic acid (RGD) sequence.[1][2] This motif was first identified in the early 1980s by Ruoslahti and Pierschbacher as the minimal recognition sequence within the extracellular matrix (ECM) protein fibronectin required for cell attachment.[3] The RGD sequence is a ubiquitous cell adhesion motif found in numerous ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[3][4] It is recognized by nearly half of the known integrin receptors, which are heterodimeric cell surface proteins that mediate cell-matrix adhesion.[4][5][6]

The this compound peptide, derived from the cell-binding domain of fibronectin, not only promotes cell attachment when immobilized on a surface but also acts as a competitive inhibitor of cell adhesion when in solution by blocking integrin receptors.[2][3][5][7] This dual functionality makes it an invaluable tool in research and a promising candidate for therapeutic applications.[4][5][8]

Molecular Interaction: this compound and Integrin Receptors

The interaction between the RGD motif and integrins is the cornerstone of cell adhesion to the ECM. Integrins are composed of α and β subunits, and the combination of these subunits determines ligand specificity. At least eight different integrins recognize the RGD sequence.[5]

The specificity of the this compound peptide is influenced by the flanking amino acids—Glycine, Serine, and Proline. These residues contribute to the conformation of the core RGD motif, thereby modulating its binding affinity and selectivity for different integrin subtypes. While linear peptides like this compound have broad specificity, they exhibit a strong affinity for αvβ3, followed by αvβ5 and α5β1 integrins.[4]

The binding process involves the insertion of the RGD loop of the ligand into a crevice between the α and β subunits of the integrin receptor. This interaction triggers a conformational change in the integrin, leading to receptor clustering and the initiation of downstream signaling pathways.

Downstream Signaling Pathways

The binding of this compound to integrins initiates a cascade of intracellular events that regulate critical cellular functions such as survival, proliferation, migration, and differentiation. This process, known as outside-in signaling, is primarily mediated by the recruitment and activation of signaling proteins at focal adhesions.

Key signaling events include:

-

Focal Adhesion Kinase (FAK) Activation: Integrin clustering leads to the autophosphorylation and activation of FAK, a central molecule in integrin signaling.

-

MAPK/ERK Pathway: Activated FAK can trigger the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.[9][10][11]

-

PI3K/Akt Pathway: This pathway, also activated by FAK, plays a significant role in promoting cell survival and inhibiting apoptosis.

-

Cytoskeletal Reorganization: Integrin signaling influences the organization of the actin cytoskeleton, which is essential for cell spreading and migration.

Quantitative Data Summary

The biological effects of this compound are concentration-dependent. The following table summarizes key quantitative data from various studies.

| Parameter | Cell Type/System | Concentration/Value | Observed Effect | Reference |

| Cell Adhesion & Spreading | Endothelial Cells | 0.2 - 3.0 pmol/cm² | Increased adhesion and spreading with increasing surface density. | [9] |

| Human Fibroblasts | 0.5 mg/mL (850 µM) | Delayed, but did not prevent, adhesion to fibronectin. | [7][12] | |

| Signal Transduction | Endothelial Cells | 0.2 pmol/cm² | Sufficient to activate the ERK signaling pathway. | [9] |

| Cell Migration | Endothelial Cells | 0.2 - 0.8 pmol/cm² | Migration speed decreased as this compound density increased. | [9] |

| Competitive Inhibition | HLE Cell Line | 0.1 - 2.0 mg/mL | Inhibition of cell attachment to ECM-coated plates. | [8] |

Experimental Protocols

This assay quantifies the ability of soluble this compound to inhibit cell attachment to a substrate coated with an ECM protein like fibronectin.

-

Objective: To determine the inhibitory concentration (e.g., IC50) of this compound for cell adhesion.

-

Materials:

-

96-well tissue culture plates

-

Fibronectin (or other ECM protein)

-

This compound peptide solution (various concentrations)

-

Control peptide (e.g., GRGESP)

-

Cell suspension (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell stain (e.g., crystal violet) or viability assay reagent (e.g., MTT)

-

-

Methodology:

-

Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium.

-

Inhibition: Pre-incubate the cell suspension with various concentrations of this compound or control peptide for 30 minutes at 37°C.

-

Seeding: Add the cell-peptide mixture to the coated wells and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring absorbance, or by using a metabolic assay like MTT.[8]

-

Significance and Applications

The unique properties of the this compound peptide have led to its widespread use in both fundamental research and translational applications.

-

Biomaterials and Tissue Engineering: Immobilized this compound is used to functionalize biomaterial scaffolds to promote cell adhesion, infiltration, and tissue regeneration.[3][9] This is critical for applications like synthetic heart valves, vascular grafts, and cardiac patches.[3]

-

Cancer Research and Therapy: Many tumor cells overexpress certain integrins, such as αvβ3. This compound and its derivatives can be used to target these tumors for imaging or for the delivery of cytotoxic drugs, thereby reducing systemic toxicity.[13] Soluble RGD peptides can also inhibit processes crucial for metastasis, such as tumor cell adhesion and angiogenesis.[1]

-

Drug Delivery: By conjugating drugs to RGD peptides, targeted delivery systems can be created that specifically bind to cells overexpressing the corresponding integrins, enhancing therapeutic efficacy.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. qyaobio.com [qyaobio.com]

- 5. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Regulation of endothelial cell function by this compound peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Extracellular Matrix Proteins Containing the RGD Sequence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of extracellular matrix (ECM) proteins that feature the Arginine-Glycine-Aspartic acid (RGD) sequence, a critical motif for cell-matrix interactions. We will delve into the specifics of these proteins, their integrin receptors, the quantitative dynamics of their interactions, detailed experimental protocols for their study, and the primary signaling pathways they initiate.

Core Concepts: The RGD Motif and Integrin Recognition

The RGD tripeptide sequence is a fundamental recognition site for a significant portion of the integrin family of transmembrane receptors. This interaction forms the basis of cell adhesion to the ECM, a process that is pivotal in regulating cell migration, proliferation, differentiation, and survival. The specificity of this recognition is not solely dependent on the RGD sequence itself but is also influenced by the conformation of the motif and the surrounding amino acid residues within the parent protein.[1]

RGD-Containing Extracellular Matrix Proteins and Their Integrin Receptors

A diverse array of ECM proteins utilize the RGD sequence to mediate cellular interactions. The table below summarizes the primary RGD-containing ECM proteins and their corresponding integrin receptors.

| Extracellular Matrix Protein | Primary Integrin Receptors |

| Fibronectin | α5β1, αvβ3, αvβ1[2][3] |

| Vitronectin | αvβ3, αvβ5, αvβ8, αvβ1[4][5][6] |

| Fibrinogen | αIIbβ3, αvβ3[7][8] |

| von Willebrand Factor | αIIbβ3, αvβ3[9][10] |

| Osteopontin | αvβ1, αvβ3, αvβ5, α4β1, α9β1[11][12] |

| Bone Sialoprotein | αvβ3, αvβ5[13][14] |

| Laminin | αvβ3, α3β1, α6β1, α7β1[15] |

| Tenascin | αvβ3, αvβ6, α8β1, α9β1[16][17][18] |

Quantitative Analysis of ECM Protein-Integrin Interactions

The binding affinity between RGD-containing ECM proteins and their integrin receptors is a critical determinant of cellular response. This affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. The following table presents a compilation of reported binding affinities for several key ECM protein-integrin pairs. It is important to note that these values can vary depending on the experimental conditions, such as the use of purified proteins versus cell-based assays, and the activation state of the integrins.

| ECM Protein | Integrin Receptor | Binding Affinity (Kd/EC50) | Notes |

| Fibrinogen | αIIbβ3 | ~3.2 nM - 165 nM[7] | Affinity is dependent on the activation state of the integrin. |

| Osteopontin | αvβ1 | ~18 nM (Kd)[11] | Measured using human embryonic kidney 293 cells. |

| Osteopontin | αvβ5 | ~48 nM (Kd)[11] | Measured using human embryonic kidney 293 cells transfected with the β5 subunit. |

| Osteopontin | α4β1 | ~5-18 nM (EC50)[12][19] | Adhesion of Jurkat cells in the presence of Mn2+. |

| Bone Sialoprotein | Hydroxyapatite | ~2.6 nM (Kd)[20] | Represents binding to the mineral component of bone, not directly to an integrin. |

| Vitronectin | αvβ3 | Adhesion strength of 23.9 ± 3.3 dynes/cm²[21] | Measured in a cell detachment assay. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study RGD-containing ECM proteins and their interactions with integrins.

Cell Adhesion Assay (Crystal Violet Staining)

This protocol describes a common method for quantifying cell adhesion to surfaces coated with RGD-containing proteins.

Materials:

-

96-well tissue culture plates

-

RGD-containing ECM protein of interest (e.g., Fibronectin, Vitronectin)

-

Bovine Serum Albumin (BSA) for blocking

-

Phosphate Buffered Saline (PBS)

-

Cell suspension in serum-free medium

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution in 20% methanol

-

10% Acetic acid solution

-

Plate reader

Procedure:

-

Coating: Dilute the ECM protein to the desired concentration (e.g., 10-20 µg/mL) in PBS. Add 100 µL of the solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the wells twice with PBS. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion. Incubate for 1 hour at 37°C.

-

Cell Seeding: Wash the wells twice with PBS. Resuspend cells in serum-free medium to a concentration of 1-5 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-90 minutes) to allow for cell attachment.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Fixation: Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

-

Staining: Aspirate the PFA and wash the wells with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Thoroughly wash the wells with water to remove excess stain.

-

Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Solid-Phase Integrin Binding Assay

This protocol outlines a method to quantify the binding of purified integrins to immobilized RGD-containing proteins.

Materials:

-

96-well ELISA plates

-

RGD-containing ECM protein

-

Purified integrin receptor

-

BSA for blocking

-

Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)

-

Primary antibody specific to the integrin

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the RGD-containing ECM protein as described in the cell adhesion assay.

-

Blocking: Block the wells with 1% BSA in binding buffer for 1 hour at room temperature.

-

Integrin Binding: Wash the wells with binding buffer. Add various concentrations of the purified integrin to the wells and incubate for 2-3 hours at room temperature.

-

Primary Antibody Incubation: Wash the wells to remove unbound integrin. Add the primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the wells and add TMB substrate. Allow the color to develop and then add the stop solution.

-

Quantification: Measure the absorbance at 450 nm. The signal intensity corresponds to the amount of bound integrin.

In Vivo Imaging of Integrin Expression

This protocol provides a general workflow for non-invasive imaging of integrin expression in tumor-bearing mice using radiolabeled RGD peptides.

Materials:

-

Tumor-bearing mice (e.g., xenograft models)

-

Radiolabeled RGD peptide (e.g., with 18F or 68Ga)

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous injection of tumor cells known to express the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3).

-

Tracer Administration: Anesthetize the tumor-bearing mouse. Intravenously inject the radiolabeled RGD peptide via the tail vein.

-

Imaging: At predetermined time points post-injection (e.g., 30, 60, 120 minutes), acquire whole-body PET/CT scans of the anesthetized mouse.

-

Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

-

Blocking Study (for specificity): To confirm the specificity of the tracer, co-inject a large excess of non-radiolabeled RGD peptide with the radiolabeled tracer in a separate cohort of mice and compare the tumor uptake. A significant reduction in tumor uptake in the blocked group indicates specific binding to the target integrin.

Signaling Pathways

The engagement of integrins by RGD-containing ECM proteins initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. These pathways are crucial for translating extracellular cues into cellular responses. Two of the most prominent signaling pathways activated downstream of RGD-integrin binding are the Focal Adhesion Kinase (FAK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Focal Adhesion Kinase (FAK) Signaling Pathway

Upon integrin clustering at sites of cell-matrix adhesion, FAK is recruited to the focal adhesions and undergoes autophosphorylation. This creates a docking site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK then phosphorylates a multitude of downstream targets, including paxillin and p130Cas, which regulate cell migration, proliferation, and survival.

PI3K/Akt Signaling Pathway

The FAK/Src complex can also activate the PI3K/Akt pathway. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptosis and regulating cell growth and proliferation.

Experimental Workflow for Studying RGD-Mediated Cell Adhesion

The following diagram illustrates a typical experimental workflow for investigating the role of RGD-containing ECM proteins in cell adhesion.

This guide provides a foundational understanding of RGD-containing ECM proteins, their biological significance, and the methodologies used to study them. The intricate interplay between these proteins and their cellular receptors continues to be an active area of research, with significant implications for the development of novel therapeutics for a range of diseases, including cancer and fibrosis.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. The fibronectin-binding integrins alpha5beta1 and alphavbeta3 differentially modulate RhoA-GTP loading, organization of cell matrix adhesions, and fibronectin fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | VTN (vitronectin) binds Integrin alphaVbeta3, alphaVbeta5, alphaVbeta8 [reactome.org]

- 5. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 6. The alpha v beta 3 integrin "vitronectin receptor" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-phase von Willebrand factor contains a conformationally active RGD motif that mediates endothelial cell adhesion through the alpha v beta 3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative importance of the glycoprotein Ib-binding domain and the RGD sequence of von Willebrand factor for its interaction with endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Osteopontin binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of osteopontin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bone sialoprotein - Wikipedia [en.wikipedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The RGD containing site of the mouse laminin A chain is active for cell attachment, spreading, migration and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tenascin-C: Its functions as an integrin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tenascin mediates cell attachment through an RGD-dependent receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tenascin mediates cell attachment through an RGD-dependent receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Osteopontin binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of native and recombinant bone sialoprotein: delineation of the mineral-binding and cell adhesion domains and structural analysis of the RGD domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of αvβ3-Vitronectin Binding Is a Multistage Process in which Increases in Bond Strength Are Dependent on Y747 and Y759 in the Cytoplasmic Domain of β3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GRGDSP Surface Coating of Cell Culture Plates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide sequence is a well-characterized motif derived from fibronectin, a major component of the extracellular matrix (ECM). This sequence is recognized by and binds to cell surface receptors called integrins, playing a crucial role in cell adhesion, migration, proliferation, and differentiation.[1][2] Coating cell culture plates with this compound peptide provides a defined and reproducible surface that promotes the attachment and growth of various cell types, particularly those that are anchorage-dependent or difficult to culture on standard tissue culture plastic. This application note provides detailed protocols for the surface coating of cell culture plates with this compound peptide and methods for assessing the efficacy of the coating.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for this compound surface coating and subsequent cell adhesion assays. Please note that optimal conditions may vary depending on the specific cell type and experimental objectives.

| Parameter | Recommended Range/Value | Expected Outcome | Reference |

| This compound Coating Concentration | 0.1 - 10 µg/mL | Increased cell attachment and spreading with increasing concentration up to a saturation point. | [2][3][4][5] |

| 0.1 - 2.0 mg/mL | Inhibition of cell adhesion at very high soluble concentrations. | [1] | |

| Incubation Time for Coating | 1 - 2 hours | Sufficient time for passive adsorption of the peptide to the plate surface. | [2][3][4][5] |

| Incubation Temperature for Coating | Room Temperature or 37°C | Both temperatures are effective for peptide adsorption. | [2][3][4][5] |

| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well (96-well plate) | Optimal density for quantitative cell adhesion assays. | [2] |

| Cell Adhesion Time | 30 - 60 minutes | Sufficient time for initial cell attachment to the coated surface. | [2] |

Experimental Protocols

Two primary methods are commonly used for the passive adsorption of this compound peptide onto cell culture surfaces: an aqueous-based coating and an ethanol-based coating. All procedures should be performed under sterile conditions in a laminar flow hood.

Protocol 1: Aqueous-Based this compound Coating

This is the most common method for coating tissue culture-treated plates.

Materials:

-

Lyophilized this compound peptide

-

Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)

-

Sterile deionized water (dH₂O)

-

Sterile tissue culture plates (e.g., 6-well, 24-well, 96-well)

Procedure:

-

Reconstitution: Aseptically add sterile serum-free medium or PBS to the vial of lyophilized this compound peptide to create a stock solution (e.g., 1 mg/mL). Vortex gently to ensure the peptide is fully dissolved. The solution may appear slightly hazy.[2][3]

-

Dilution: Dilute the stock solution to the desired working concentration (typically 0.1 - 10 µg/mL) with sterile, serum-free medium or PBS.[2][3][4][5]

-

Coating: Add a sufficient volume of the diluted this compound solution to each well to completely cover the surface. For example:

-

96-well plate: 50 - 100 µL/well

-

24-well plate: 200 - 400 µL/well

-

6-well plate: 1 - 2 mL/well

-

-